molecular formula C11H12N2O2 B1527967 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde CAS No. 1305325-06-7

2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde

Cat. No.: B1527967
CAS No.: 1305325-06-7
M. Wt: 204.22 g/mol
InChI Key: KQVUYPFXMFZVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde ( 1305325-06-7) is a high-purity chemical building block supplied with a documented purity of 97% . This compound belongs to the oxazolopyridine family, a class of nitrogen-containing heterocycles that are of significant interest in medicinal and organic chemistry research . The structure incorporates a reactive carbaldehyde functional group, making it a versatile intermediate for synthesizing more complex molecules through reactions such as condensation or reduction . Researchers value oxazolopyridine derivatives as key scaffolds in drug discovery efforts; similar analogs have been investigated for their potential interactions with various enzymatic targets . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-tert-butyl-[1,3]oxazolo[4,5-c]pyridine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-11(2,3)10-13-8-5-12-4-7(6-14)9(8)15-10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVUYPFXMFZVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the pharmacological potential, synthetic methodologies, and research findings related to this compound, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol. The compound features a tert-butyl group at the 2-position of the oxazole ring and an aldehyde functional group at the 7-position of the pyridine ring. This unique structure contributes to its biological activity and potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that oxazole derivatives can possess significant antimicrobial properties. The substitution pattern in these compounds plays a crucial role in their effectiveness against various pathogens.
  • Anticancer Properties : Compounds similar to this compound have been evaluated for their anticancer activities. For instance, derivatives have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as poly(ADP-ribose) polymerase (PARP) inhibition, enhancing the efficacy of chemotherapeutic agents like temozolomide .
  • Anti-inflammatory Effects : Some studies suggest that oxazole derivatives can exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways in various cell types .
  • Antitrypanosomal Activity : Research has indicated that certain oxazole derivatives are effective against Trypanosoma brucei, the causative agent of African trypanosomiasis, by targeting essential enzymes involved in protein synthesis .

Synthetic Approaches

Various synthetic routes have been developed to produce this compound. These methods often involve multi-step reactions that incorporate functional groups critical for enhancing biological activity. Notable synthetic strategies include:

  • Heck Reaction : Utilized for introducing functional groups onto the pyridine ring.
  • Boc Protection : Commonly employed to protect amine functionalities during synthesis, allowing for selective modifications at other sites .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds and their implications:

StudyFindings
Zhu et al. (2017)Investigated imidazo[4,5-c]pyridines with moderate PARP inhibitory activity; compounds showed enhanced sensitivity in tumor cells when combined with chemotherapy agents .
Li et al. (2016)Examined anti-inflammatory properties of oxazole derivatives; compounds demonstrated significant effects on transcription factors involved in oxidative stress regulation .
Recent ResearchHighlighted the potential of oxazole derivatives in treating infectious diseases like African trypanosomiasis through targeted enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxazolo[4,5-b/c]pyridine Family

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Functional Groups Spectral Data (IR/MS)
2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde C₁₁H₁₂N₂O₂ 204.23 N/A tert-butyl, carbaldehyde N/A
tert-Butyl 4-({6-[(E)-3-Methoxy-3-oxo-1-propenyl]oxazolo[4,5-b]pyridin-2-yl}methyl)-1-piperidinecarboxylate (26) C₂₁H₂₉N₃O₅ 403.47 157 ester, propenyl, piperidine IR: 1711, 1688 cm⁻¹ (C=O)
tert-Butyl 4-({6-[(E)-3-Methoxy-3-oxo-1-propenyl]oxazolo[4,5-b]pyridin-2-yl}ethyl)-1-piperidinecarboxylate (27) C₂₂H₃₁N₃O₅ 417.50 138 ester, propenyl, piperidine MS (IS): m/z 404 (MH⁺)
2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid C₁₁H₁₂N₂O₃ 220.23 N/A tert-butyl, carboxylic acid N/A
Key Observations
  • Functional Group Reactivity : The carbaldehyde in the target compound contrasts with the ester and carboxylic acid groups in analogues, influencing solubility and reactivity. For instance, the carboxylic acid derivative (C₁₁H₁₂N₂O₃) is more polar and acidic (pKa ~2-3) compared to the aldehyde (pKa -0.38) .
  • Steric and Electronic Effects : Piperidine-containing analogues (e.g., 26, 27) exhibit higher molar masses (403–417 g/mol) and lower volatility due to extended substituents . Their IR spectra confirm ester C=O stretches at 1711–1688 cm⁻¹ , whereas the aldehyde’s C=O stretch would typically appear near 1720 cm⁻¹ .

Oxazolo[4,5-c]quinoline Derivatives

Table 2: Comparison with Fused Quinoline Systems
Compound Name Molecular Formula Melting Point (°C) Substituents Key Data
8-Methoxy-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline (4b) C₂₀H₁₆N₂O₂ 198–200 methoxy, methyl, phenyl MS: m/z 316 (M⁺)
9-Bromo-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline (6d) C₁₈H₁₃BrN₂O 210–212 bromo, methyl, phenyl HRMS: m/z 362.0271 (calc. 362.027)
Key Observations
  • Substituent Impact : Electron-withdrawing groups (e.g., bromo in 6d) increase melting points (210–212°C) compared to electron-donating methoxy groups (198–200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde
Reactant of Route 2
2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.